2-Ethoxybutanal

Description

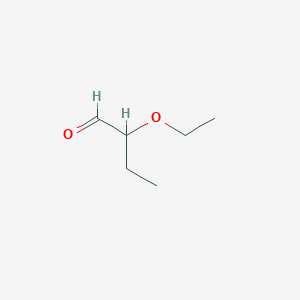

2-Ethoxybutanal (IUPAC name: this compound) is an aldehyde derivative containing an ethoxy group (-OCH₂CH₃) at the second carbon of a butanal chain. Its molecular formula is C₆H₁₂O₂, with a molar mass of 116.16 g/mol. The compound features both an aldehyde (-CHO) and an ether (-O-) functional group, making it reactive in nucleophilic additions and oxidation reactions. It is typically used in organic synthesis, particularly as an intermediate in the production of fragrances, pharmaceuticals, or agrochemicals.

Properties

CAS No. |

89534-27-0 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-ethoxybutanal |

InChI |

InChI=1S/C6H12O2/c1-3-6(5-7)8-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

RMJPDSDRGGRKTH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=O)OCC |

Origin of Product |

United States |

Preparation Methods

2-Ethoxybutanal can be synthesized through several methods. One common synthetic route involves the reaction of butanal with ethanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:

CH3CH2CH2CHO+C2H5OH→CH3CH2CH2CH(OC2H5)OH

Industrial production methods may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

2-Ethoxybutanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to form 2-ethoxybutanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to 2-ethoxybutanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Ethoxybutanal has several scientific research applications across various fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of metabolic pathways and enzyme-catalyzed reactions involving aldehydes and ethers.

Medicine: Research into potential pharmaceutical applications of this compound includes its use as a precursor in the synthesis of drug molecules.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethoxybutanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural analogs or compounds with overlapping functional groups. The sole compound referenced in the evidence, 2-(ethoxycarbonyl)-2-methylbutanoic acid (CAS 80163-58-2), differs significantly in structure and reactivity:

Key Differences:

Functional Groups: this compound’s aldehyde group is highly reactive toward nucleophiles (e.g., Grignard reagents), whereas 2-(ethoxycarbonyl)-2-methylbutanoic acid’s ester and carboxylic acid groups favor hydrolysis or condensation reactions .

Synthetic Utility : The aldehyde in this compound enables chain elongation (e.g., aldol reactions), while the ester-carboxylic acid system in the latter is suited for protecting group strategies or polyfunctional molecule synthesis.

Stability : Aldehydes like this compound are prone to oxidation (forming carboxylic acids) or polymerization, whereas esters (as in the compared compound) are more stable under acidic/basic conditions.

Research Findings and Limitations

The absence of peer-reviewed studies or supplier data for this compound in the provided evidence precludes a rigorous comparison. For example:

- No CAS number, spectral data, or synthetic protocols are available for this compound in the referenced source.

- The compound 2-(ethoxycarbonyl)-2-methylbutanoic acid is structurally distinct and cannot serve as a direct analog for inferring this compound’s behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.